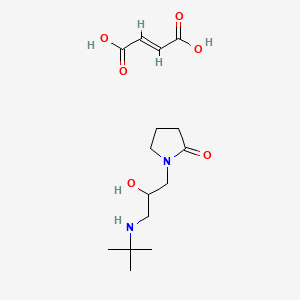

1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate

Description

1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate is a synthetic compound featuring a pyrrolidin-2-one (a five-membered lactam) core substituted with a hydroxypropyl chain bearing a tert-butylamine group. The maleate salt form enhances solubility and bioavailability, a common pharmaceutical strategy for basic amines. The tert-butylamine group may confer steric bulk and lipophilicity, influencing membrane permeability and target selectivity.

Properties

CAS No. |

198767-61-2 |

|---|---|

Molecular Formula |

C15H26N2O6 |

Molecular Weight |

330.38 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;1-[3-(tert-butylamino)-2-hydroxypropyl]pyrrolidin-2-one |

InChI |

InChI=1S/C11H22N2O2.C4H4O4/c1-11(2,3)12-7-9(14)8-13-6-4-5-10(13)15;5-3(6)1-2-4(7)8/h9,12,14H,4-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

ASBIJEHUOOVUNH-WLHGVMLRSA-N |

Isomeric SMILES |

CC(C)(C)NCC(CN1CCCC1=O)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)(C)NCC(CN1CCCC1=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate typically involves the reaction of pyrrolidin-2-one with a suitable alkylating agent to introduce the hydroxy and t-butylamine groups. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The maleate salt is then formed by reacting the resulting compound with maleic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Substitution: The t-butylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium cyanide (NaCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol .

Scientific Research Applications

1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Example: 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol

- Structural Similarities : Both compounds share a hydroxypropyl backbone.

- Key Differences: Core Ring: The user’s compound uses a pyrrolidin-2-one (lactam), whereas the comparator employs a piperidine ring. The lactam may reduce conformational flexibility and enhance metabolic stability. Substituents: The comparator’s naphthalenyloxy and quinolinyl groups contribute to π-π interactions with serotonin receptors, while the user’s tert-butylamine group may favor hydrophobic binding or steric hindrance.

- Pharmacological Profile: The comparator is a 5-HT1F antagonist with high selectivity (Ki = 11 nM for 5-HT1F vs. Hypothesized Activity of User’s Compound: The tert-butylamine group’s bulk might reduce off-target effects but requires empirical validation.

N-Arylpiperazine Antimicrobial Agents

Example: 1-{2-hydroxy-3-(4-methoxyphenylcarbamoyl)oxy)propyl}-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride

- Structural Similarities : Both compounds feature hydroxypropyl linkers.

- Key Differences :

- Functional Groups : The antimicrobial agents include carbamoyloxy and trifluoromethylphenyl groups, absent in the user’s compound. These groups enhance interactions with mycobacterial targets.

- Charge : The comparator is a quaternary ammonium salt, improving water solubility, whereas the user’s compound is a neutral maleate salt.

- Pharmacological Profile :

Maleate Salts in Therapeutics

Example: Carphenazine Maleate

- Structural Similarities : Both are maleate salts.

- Key Differences: Core Structure: Carphenazine contains a phenothiazine and piperazine system, whereas the user’s compound uses pyrrolidinone. Therapeutic Class: Carphenazine is a tranquilizer targeting dopamine receptors .

- Role of Maleate :

- Enhances solubility and dissolution rates for basic amines.

- May reduce gastrointestinal irritation compared to free bases.

Critical Analysis of Structural and Functional Relationships

- Pyrrolidin-2-one vs.

- t-Butylamine vs. Aryl Groups : The tert-butylamine substituent may improve metabolic stability but limit π-π interactions critical for receptor binding (e.g., 5-HT1F antagonism in ).

Biological Activity

1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate is a compound that belongs to the class of pyrrolidinones, characterized by its unique structure which includes a pyrrolidine ring and a t-butylamine substituent. This compound has garnered interest in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H26N2O6, with a molecular weight of approximately 326.38 g/mol. The structure consists of a pyrrolidine ring linked to a hydroxyl group and a t-butylamine moiety, alongside a maleate group, which may influence its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C15H26N2O6 |

| Molecular Weight | 326.38 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under specific conditions |

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit inhibitory effects on specific bacterial proteins, such as penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This mechanism suggests potential applications as an antibacterial agent.

Case Study: Antibacterial Activity

A study focusing on pyrrolidine derivatives demonstrated that certain analogs could inhibit the growth of Pseudomonas aeruginosa, a common multidrug-resistant pathogen. The research highlighted that modifications in the pyrrolidine structure significantly impacted antibacterial potency and selectivity against Gram-negative bacteria .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is essential for assessing its therapeutic potential. Interaction studies have shown that this compound may exhibit favorable absorption characteristics and metabolic stability, making it a candidate for further development in drug formulation.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of P. aeruginosa growth | |

| Protein Interaction | Potential PBP inhibition | |

| Cytotoxicity | Low cytotoxicity reported |

Research Findings

Recent investigations into the biological activity of pyrrolidine derivatives have revealed promising results:

- Antibacterial Properties : Compounds derived from the pyrrolidine scaffold have been identified as effective inhibitors against multidrug-resistant strains, suggesting that structural modifications can enhance their efficacy .

- Protein Stabilization : Some studies have indicated that pyrrolidine-based compounds can stabilize protein-protein interactions, which may play a role in their therapeutic applications .

- Safety Profile : Preliminary toxicological assessments suggest low cytotoxicity levels, which is crucial for developing safe therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.